molecular formula C19H15F2N5O2S B2858041 N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide CAS No. 1170382-03-2

N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2858041
CAS No.: 1170382-03-2
M. Wt: 415.42
InChI Key: MARLJOVSFBLILM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiazole ring, a pyrazole ring, and a carboxamide group. Thiazoles are a type of heterocyclic compound that have been found in many biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, and antitumor drugs . Pyrazoles are another type of heterocyclic compound that have been used in various medicinal chemistry applications.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy, as well as X-ray crystallography, can be used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Thiazoles, for example, can undergo various reactions including electrophilic substitution and nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

PET Imaging Agents

One study details the synthesis of a potential PET imaging agent for B-Raf(V600E) in cancers, synthesized from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, highlighting its application in cancer diagnostics and research (Wang et al., 2013).

Cytotoxic Activity and Antimicrobial Agents

Research on pyrazole and pyrazolopyrimidine derivatives demonstrates their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential for cancer therapy (Hassan, Hafez, & Osman, 2014). Another study synthesized a series of compounds evaluated for their antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating applications in developing new antimicrobial agents (Palkar et al., 2017).

Heavy Metal Removal

A novel magnetic nanoadsorbent based on N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide (DPD) was developed for removing Zn2+ and Cd2+ ions from industrial wastes, showcasing environmental cleanup applications (Zargoosh et al., 2015).

Novel Compound Synthesis

Studies also include the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors as a new class of antitubercular agents, which highlights the ongoing search for new treatments for tuberculosis (Jeankumar et al., 2013). Another study explored diverse trifluoromethyl heterocycles from a single precursor, which could have implications in medicinal chemistry and drug design due to the importance of trifluoromethyl groups in pharmaceuticals (Honey et al., 2012).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Thiazole derivatives have been found to exhibit various biological activities such as anti-inflammatory activity, which involves the inhibition of cyclooxygenase enzymes .

Future Directions

Future research could focus on exploring the biological activities of this compound and its potential applications in medicinal chemistry. This could involve in vitro and in silico studies to evaluate its biological activity and to understand its interaction with biological targets .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N5O2S/c1-25-10-13(17(24-25)28-2)18(27)26(9-12-5-3-4-6-22-12)19-23-16-14(21)7-11(20)8-15(16)29-19/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARLJOVSFBLILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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